molecular formula C18H18N2 B12708120 Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- CAS No. 39203-84-4

Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-

Cat. No.: B12708120
CAS No.: 39203-84-4
M. Wt: 262.3 g/mol
InChI Key: BLMGOWKLIOMCGZ-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- is an organic compound with the molecular formula C18H18N2 and a molecular weight of 262.35 g/mol . It is known for its unique structure, which includes a benzonitrile group and a butylphenyliminomethyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- typically involves the condensation of 4-butylaniline with 4-formylbenzonitrile. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitrile group can also participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-methyl-: Similar structure but with a methyl group instead of a butyl group.

    Benzonitrile, 4-ethoxy-: Contains an ethoxy group instead of a butyl group.

    Benzonitrile, 4-chloro-: Contains a chloro group instead of a butyl group.

Uniqueness

Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

39203-84-4

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

4-[(4-butylphenyl)iminomethyl]benzonitrile

InChI

InChI=1S/C18H18N2/c1-2-3-4-15-9-11-18(12-10-15)20-14-17-7-5-16(13-19)6-8-17/h5-12,14H,2-4H2,1H3

InChI Key

BLMGOWKLIOMCGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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